3,4-Dibromo-Mal-PEG4-Amine
Description
3,4-Dibromo-Mal-PEG4-Amine is a specialized polyethylene glycol (PEG)-based linker featuring a dibromomaleimide group and a terminal amine. The compound’s structure includes a PEG4 spacer, which enhances water solubility and reduces steric hindrance in bioconjugation applications. The amine group (-NH2) reacts with carboxylic acids, activated NHS esters, and carbonyl groups (e.g., ketones, aldehydes), enabling covalent attachment to biomolecules . The dibromomaleimide moiety contains two bromine atoms, allowing dual substitution reactions, typically with thiol-containing molecules (e.g., cysteine residues in proteins or peptides) . However, the dibromomaleimide group is sensitive to light and high temperatures, necessitating storage in cool, dark conditions .
Properties
Molecular Formula |
C14H22Br2N2O6 |
|---|---|
Molecular Weight |
474.14 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione |
InChI |
InChI=1S/C14H22Br2N2O6/c15-11-12(16)14(20)18(13(11)19)2-4-22-6-8-24-10-9-23-7-5-21-3-1-17/h1-10,17H2 |
InChI Key |
JVMYDKGZGDOGJX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG4-Amine typically involves the reaction of a PEG linker with a dibromomaleimide group. The amino group (NH2) is introduced through a reaction with carboxylic acids, activated NHS esters, or carbonyl compounds. The dibromomaleimide group is incorporated to allow for two points of substitution .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity PEG materialsThe final product is purified to achieve a high level of purity (≥95%) and is available in various quantities .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-Mal-PEG4-Amine undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where each bromine atom can be replaced by a thiol to form thioether bonds.
Amide Bond Formation: The amino group (NH2) can react with carboxylic acids in the presence of coupling agents like EDC and HATU to form stable amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Thiol-containing compounds are commonly used as reagents.
Amide Bond Formation: Carboxylic acids, EDC, and HATU are used under mild conditions to form amide bonds.
Major Products:
Thioether Bonds: Formed from substitution reactions with thiols.
Amide Bonds: Formed from reactions with carboxylic acids.
Scientific Research Applications
3,4-Dibromo-Mal-PEG4-Amine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a PEG linker in the synthesis of complex molecules.
- Facilitates the formation of stable bonds between different chemical entities .
Biology:
- Employed in the labeling of proteins and other biomolecules.
- Enhances the solubility of hydrophobic molecules in aqueous media .
Medicine:
- Utilized in the development of antibody-drug conjugates (ADCs).
- Plays a role in targeted drug delivery systems .
Industry:
- Used in the production of high-purity PEG materials.
- Serves as a key component in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-Mal-PEG4-Amine involves its ability to form stable covalent bonds with target molecules. The dibromomaleimide group allows for two points of substitution, enabling the formation of thioether bonds with thiol-containing compounds. The amino group (NH2) can react with carboxylic acids to form stable amide bonds. These reactions facilitate the connection of biomolecules and enhance their solubility in aqueous media .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 3,4-Dibromo-Mal-PEG4-Amine and related compounds:
Key Comparative Insights
PEG Chain Length :
- PEG4 vs. PEG2 : The PEG4 spacer in this compound provides superior solubility and steric flexibility compared to PEG2 analogs like 3,4-Dibromo-Mal-PEG2-Amine. This makes PEG4 derivatives more suitable for large biomolecules (e.g., antibodies) .
Functional Group Versatility :
- Unlike 3,4-Dibromo-Mal-PEG4-Acid (which has a terminal carboxylic acid), the amine-terminated variant enables direct coupling to carboxylated substrates without additional activation steps .
- DBCO-amido-PEG4-Maleimide lacks bromine atoms but incorporates a DBCO group for strain-promoted azide-alkyne cycloaddition (SPAAC), broadening its utility in orthogonal conjugation strategies .
Conjugation Capacity: The dual bromine atoms in this compound allow two thiol-binding events, whereas monofunctional maleimide derivatives (e.g., Folate-PEG1-Mal) or non-brominated maleimides (e.g., Mal-C6-NHS ester) permit only single substitutions .
Stability Considerations :
- Dibromomaleimide derivatives are more light- and heat-sensitive than standard maleimides (e.g., Sulfo DBCO-PEG4-Maleimide), requiring stringent storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
